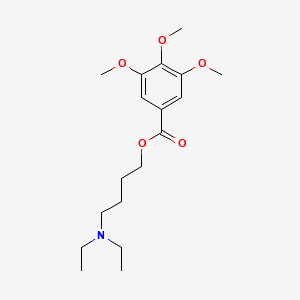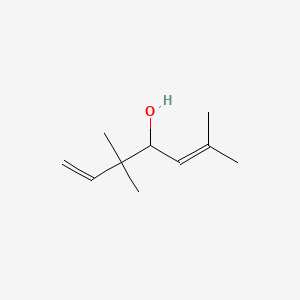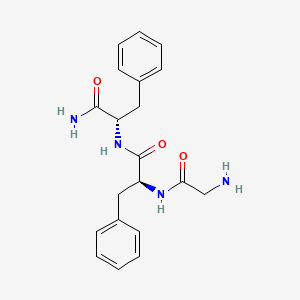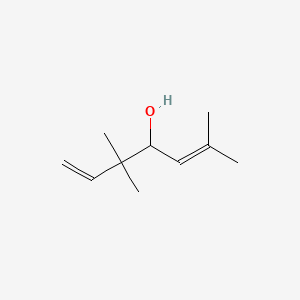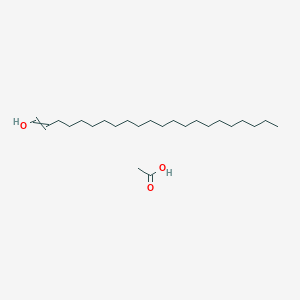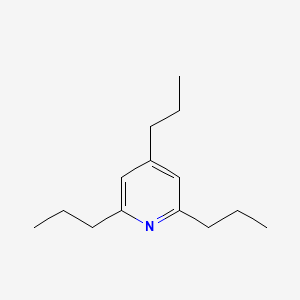
2,4,6-Tripropylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tripropylpyridine is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, with propyl groups attached to the 2, 4, and 6 positions of the pyridine ring, imparts specific chemical properties that make it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tripropylpyridine typically involves the cyclocondensation of acetophenone derivatives, aryl aldehydes, and ammonium acetate. One efficient method uses a bimetallic catalyst, such as Al/Ag3PO4, under mild and environmentally friendly conditions. This method offers excellent yields and shorter reaction times . Another approach involves the use of iodine in DMSO as a catalyst for the reaction between acetophenones, ammonium acetate, and methylpyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
2,4,6-Tripropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the pyridine ring.
科学研究应用
2,4,6-Tripropylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of agrochemicals, surfactants, and photosensitizers.
作用机制
The mechanism of action of 2,4,6-Tripropylpyridine involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer properties could be related to its interaction with DNA or inhibition of key signaling pathways involved in cell proliferation .
相似化合物的比较
Similar Compounds
2,4,6-Triarylpyridines: These compounds have aryl groups instead of propyl groups and are known for their biological activities, including antibacterial and anticancer properties.
2,4,6-Triaminopyrimidines: These derivatives have amino groups and are studied for their pharmacological activities, including as dihydrofolate reductase inhibitors.
Uniqueness
2,4,6-Tripropylpyridine is unique due to its specific propyl substitutions, which impart distinct chemical properties and biological activities. Its synthesis and reactivity differ from other pyridine derivatives, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
33354-91-5 |
|---|---|
分子式 |
C14H23N |
分子量 |
205.34 g/mol |
IUPAC 名称 |
2,4,6-tripropylpyridine |
InChI |
InChI=1S/C14H23N/c1-4-7-12-10-13(8-5-2)15-14(11-12)9-6-3/h10-11H,4-9H2,1-3H3 |
InChI 键 |
QMAJEURKUOFRMD-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=NC(=C1)CCC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


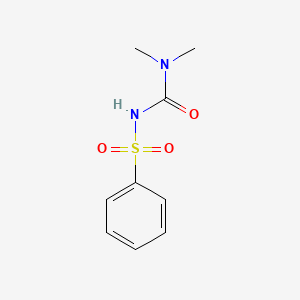
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)
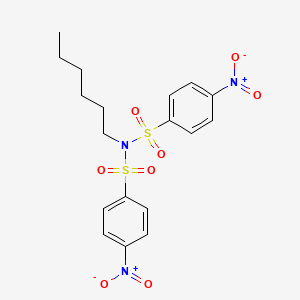

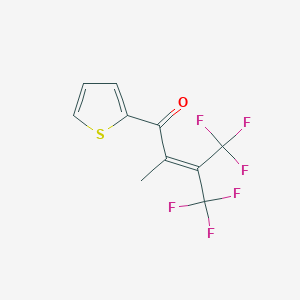
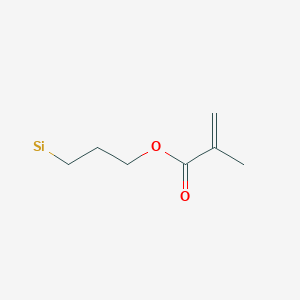
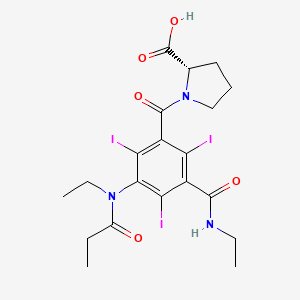
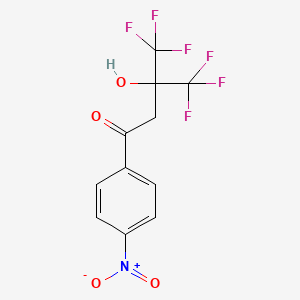
![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
